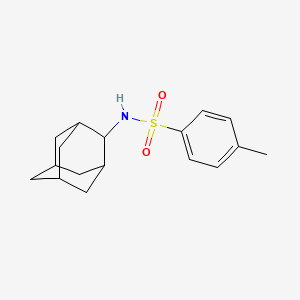![molecular formula C22H21BrN4O2S B10938537 (7Z)-7-(3-bromo-5-methoxy-4-propoxybenzylidene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10938537.png)
(7Z)-7-(3-bromo-5-methoxy-4-propoxybenzylidene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-6-METHOXY-4-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]PHENYL PROPYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
The synthesis of 2-BROMO-6-METHOXY-4-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]PHENYL PROPYL ETHER involves multiple steps. The key steps include the formation of the triazolothiadiazine core and subsequent functionalization to introduce the bromo, methoxy, and propyl ether groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Scientific Research Applications
2-BROMO-6-METHOXY-4-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]PHENYL PROPYL ETHER has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex organic molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammation.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BROMO-6-METHOXY-4-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]PHENYL PROPYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine core allows it to interact with various enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-BROMO-6-METHOXY-4-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]PHENYL PROPYL ETHER include other triazolothiadiazine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and properties. Some examples of similar compounds include:
- 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE derivatives with different substituents.
- Other heterocyclic compounds with triazole and thiadiazine moieties .
Properties
Molecular Formula |
C22H21BrN4O2S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(7Z)-7-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C22H21BrN4O2S/c1-4-10-29-21-17(23)11-15(12-18(21)28-3)13-19-20(16-8-6-5-7-9-16)26-27-14(2)24-25-22(27)30-19/h5-9,11-13H,4,10H2,1-3H3/b19-13- |
InChI Key |
FQWSYVOSEDNHDE-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=NN3C(=NN=C3S2)C)C4=CC=CC=C4)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=NN3C(=NN=C3S2)C)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10938457.png)
![7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10938461.png)

![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10938466.png)
![1,6-Dimethyl-N-[1-[4-(1-methylethyl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938468.png)
![1-ethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10938474.png)

![[4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938509.png)
![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10938515.png)
![6-cyclopropyl-N-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938527.png)
![ethyl [4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10938528.png)
![2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether](/img/structure/B10938530.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10938535.png)
![N-{(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10938536.png)
